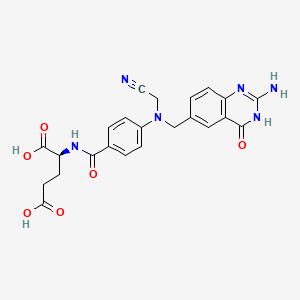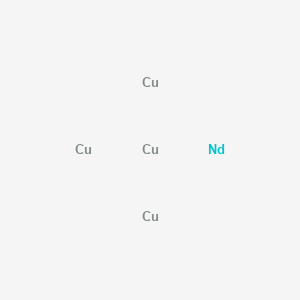
Copper--neodymium (4/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–neodymium (4/1) is an intermetallic compound composed of copper and neodymium in a 4:1 ratio This compound is part of a class of materials known for their unique magnetic, electrical, and catalytic properties Neodymium, a rare earth element, is known for its strong magnetic properties, while copper is renowned for its excellent electrical and thermal conductivity
准备方法
Synthetic Routes and Reaction Conditions: Copper–neodymium (4/1) can be synthesized through various methods, including carbothermic reduction and arc melting. In the carbothermic reduction method, neodymium(III) oxide (Nd2O3) is reduced using carbon in the presence of copper as a solvent metal. This process involves heating the mixture in a graphite resistance furnace, leading to the formation of copper–neodymium intermetallics .
Industrial Production Methods: Industrial production of copper–neodymium (4/1) typically involves high-temperature processes such as arc melting. In this method, the raw materials (copper and neodymium oxide) are melted together in an arc furnace, resulting in the formation of the desired intermetallic compound. This method is favored for its efficiency and ability to produce high-purity materials.
化学反应分析
Types of Reactions: Copper–neodymium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxygen to form oxides, and with acids to form salts.
Common Reagents and Conditions:
Oxidation: When exposed to air, copper–neodymium (4/1) can oxidize, forming copper oxide and neodymium oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic form.
Substitution: It can undergo substitution reactions with halogens, forming halide compounds.
Major Products:
Oxidation: Copper oxide (CuO) and neodymium oxide (Nd2O3).
Reduction: Metallic copper and neodymium.
Substitution: Copper halides (e.g., CuCl2) and neodymium halides (e.g., NdCl3).
科学研究应用
Copper–neodymium (4/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Research is ongoing into its potential use in targeted drug delivery systems, where its magnetic properties can be utilized to guide drugs to specific sites in the body.
Industry: Copper–neodymium (4/1) is used in the production of high-performance magnets, which are essential components in electric motors, generators, and other electronic devices
作用机制
The mechanism by which copper–neodymium (4/1) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. At the molecular level, the copper and neodymium atoms in the compound can participate in electron transfer reactions, which are crucial in catalytic processes .
相似化合物的比较
Copper–neodymium (4/1) can be compared with other intermetallic compounds and rare earth alloys:
Copper–iron (CuFe): Unlike copper–neodymium, copper–iron alloys are more commonly used in structural applications due to their mechanical strength.
Neodymium–iron–boron (NdFeB): This compound is widely known for its use in permanent magnets. While copper–neodymium (4/1) also has magnetic properties, NdFeB magnets are stronger and more widely used in commercial applications.
Copper–nickel (CuNi): Copper–nickel alloys are known for their corrosion resistance and are commonly used in marine applications.
属性
CAS 编号 |
77011-79-1 |
|---|---|
分子式 |
Cu4Nd |
分子量 |
398.43 g/mol |
IUPAC 名称 |
copper;neodymium |
InChI |
InChI=1S/4Cu.Nd |
InChI 键 |
DTAFMUJUYCEGIU-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

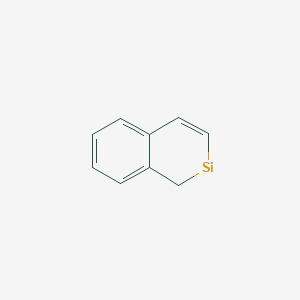

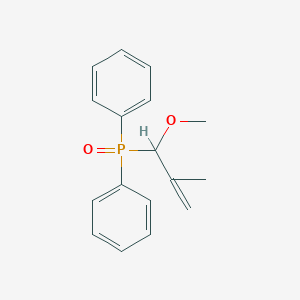
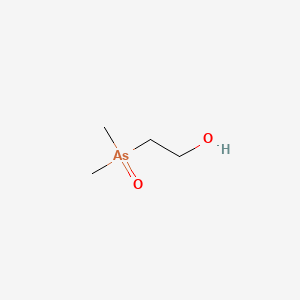
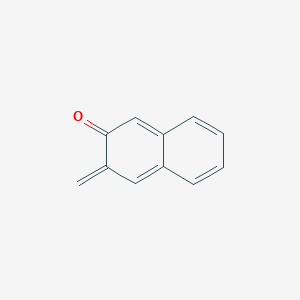
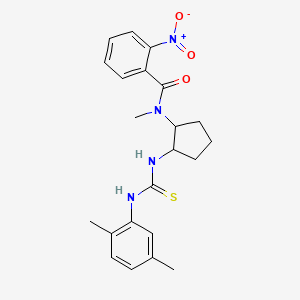
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
